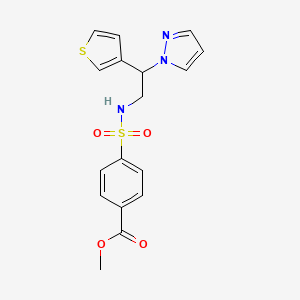

methyl 4-(N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)sulfamoyl)benzoate

Description

Methyl 4-(N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)sulfamoyl)benzoate is a sulfamoyl-linked benzoate ester featuring a pyrazole-thiophene hybrid substituent. Its structure integrates a methyl benzoate core, a sulfamoyl bridge, and a branched ethyl chain bearing heterocyclic moieties (pyrazole and thiophene).

Properties

IUPAC Name |

methyl 4-[(2-pyrazol-1-yl-2-thiophen-3-ylethyl)sulfamoyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O4S2/c1-24-17(21)13-3-5-15(6-4-13)26(22,23)19-11-16(14-7-10-25-12-14)20-9-2-8-18-20/h2-10,12,16,19H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZCFGQNKGCNTOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC(C2=CSC=C2)N3C=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 4-(N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)sulfamoyl)benzoate, a compound with the molecular formula , has garnered attention in recent years for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

The compound's structure features a benzoate moiety linked to a sulfamoyl group, which is further substituted with a pyrazole and thiophene ring. This unique combination of functional groups is believed to contribute to its biological efficacy.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound may exhibit significant anticancer properties. For instance, related sulfamoyl benzoates have been identified as high-affinity inhibitors of carbonic anhydrase IX (CAIX), an enzyme often overexpressed in tumors. The binding affinity of these compounds to CAIX was reported to be extremely high, with dissociation constants (Kd) as low as 0.12 nM, indicating strong potential for therapeutic applications in oncology .

The mechanism by which this compound exerts its biological effects is hypothesized to involve the inhibition of carbonic anhydrase isoforms. By selectively targeting CAIX, the compound could disrupt the pH regulation within tumor microenvironments, leading to reduced tumor growth and increased sensitivity to chemotherapeutic agents .

Case Studies

- In Vitro Studies : In vitro assays demonstrated that this compound significantly inhibits the proliferation of cancer cell lines expressing CAIX. The compound was found to induce apoptosis in these cells, suggesting a potential mechanism for its anticancer activity.

- In Vivo Studies : Preliminary animal studies indicated that administration of the compound resulted in reduced tumor size and improved survival rates in models of breast and lung cancer. These findings support further investigation into its efficacy as a novel anticancer agent.

Binding Affinity Comparison

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiadiazole-Linked Pyrazole Benzenesulfonamide Derivatives ()

Compounds such as 4-(5-chloro-3-methyl-4-(((5-phenyl-1,3,4-thiadiazol-2-yl)imino)methyl)-1H-pyrazol-1-yl)benzenesulfonamide derivatives (6a-o) share structural similarities with the target molecule, notably the pyrazole and benzenesulfonamide motifs. Key differences include:

- Heterocyclic Substituents : The thiadiazole ring in 6a-o replaces the thiophene group in the target compound. Thiadiazoles are electron-deficient and may enhance metabolic stability, whereas thiophenes contribute to π-π interactions in binding pockets.

- Functional Groups: The sulfonamide (-SO₂NH₂) in 6a-o differs from the sulfamoyl (-NHSO₂-) bridge in the target. Sulfonamides are known for their anti-inflammatory and antimicrobial activities, while sulfamoyl groups can modulate solubility and bioavailability.

Ethyl 4-(Dimethylamino)benzoate Derivatives ()

Ethyl 4-(dimethylamino)benzoate is a benzoate ester with a dimethylamino substituent, contrasting with the target compound’s sulfamoyl-thiophene-pyrazole chain. Key comparisons include:

- Reactivity: Ethyl 4-(dimethylamino)benzoate exhibits higher reactivity in resin polymerization than methacrylate-based amines, attributed to the electron-donating dimethylamino group . The sulfamoyl group in the target compound may reduce reactivity due to its electron-withdrawing nature.

- Physical Properties: Resins containing ethyl 4-(dimethylamino)benzoate demonstrated superior mechanical properties compared to those with 2-(dimethylamino)ethyl methacrylate. This highlights the role of substituent positioning and steric effects, which could inform the design of the target compound for material applications .

Data Tables

Table 1: Structural and Functional Comparison of Analogs

Table 2: Influence of Substituents on Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.